3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)propan-1-one
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Overview
Description
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a fluorophenyl group, a benzodioxolyl group, and a trifluoromethylpyrimidinyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE typically involves multi-step organic reactions The initial step may include the formation of the fluorophenyl ethylidene intermediate through a condensation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE
- (E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE
Uniqueness
The uniqueness of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, can influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C23H17F4N3O6S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino] 3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoate |
InChI |
InChI=1S/C23H17F4N3O6S/c1-13(14-2-5-16(24)6-3-14)30-36-21(31)8-9-37(32,33)22-28-17(11-20(29-22)23(25,26)27)15-4-7-18-19(10-15)35-12-34-18/h2-7,10-11H,8-9,12H2,1H3/b30-13+ |
InChI Key |
RLJQKDIBBZUFSZ-VVEOGCPPSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NOC(=O)CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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